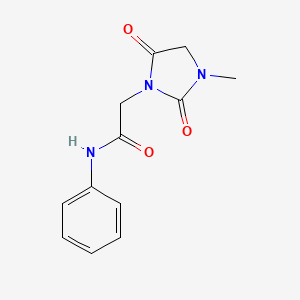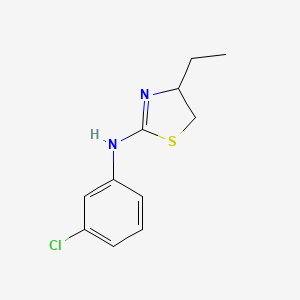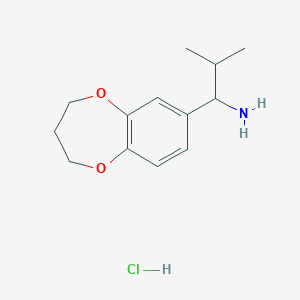
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride, also known as DMBD-HCl, is a synthetic compound that has been studied for its potential applications in scientific research. DMBD-HCl is a derivative of the benzodiazepine family, and its structure is similar to those of other benzodiazepines such as diazepam and alprazolam. DMBD-HCl has been found to possess a range of pharmacological effects, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.
Aplicaciones Científicas De Investigación
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been found to possess a range of pharmacological effects, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. This compound has been used as a tool to study the effects of benzodiazepines on the central nervous system, as well as to study the effects of benzodiazepines on the cardiovascular system. It has also been used to study the effects of benzodiazepines on the immune system, and to study the effects of benzodiazepines on the endocrine system.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride is not fully understood. However, it is believed that this compound acts as a GABA A receptor agonist, which increases the activity of the GABA A receptor. This increases the activity of the inhibitory neurotransmitter GABA, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to increase the activity of the inhibitory neurotransmitter GABA, which results in sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. Additionally, this compound has been found to increase the activity of the inhibitory neurotransmitter serotonin, which results in anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride in lab experiments is that it is a synthetic compound, and therefore can be synthesized in the laboratory. Additionally, this compound has a relatively low toxicity, making it safe to use in lab experiments. However, one limitation of using this compound in lab experiments is that it is not as potent as other benzodiazepines, such as diazepam and alprazolam.
Direcciones Futuras
For research on 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride include further study of its pharmacological effects, as well as further study of its mechanism of action. Additionally, further research could be conducted to investigate the potential therapeutic applications of this compound, such as the treatment of anxiety, insomnia, and seizures. Additionally, further research could be conducted to investigate the potential side effects of this compound, and to develop new methods for synthesizing this compound.
Métodos De Síntesis
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine hydrochloride can be synthesized by a variety of methods. One method involves the use of an aqueous solution of anhydrous hydrochloric acid and 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine. The reaction is carried out at a temperature of 0-5°C, and the reaction is complete within 4-6 hours. The product is then isolated and purified by column chromatography.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-9(2)13(14)10-4-5-11-12(8-10)16-7-3-6-15-11;/h4-5,8-9,13H,3,6-7,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOGKTLPSRBGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-ethoxyphenyl)sulfamoyl]-2-hydroxyquinoline-4-carboxylic acid](/img/structure/B6143515.png)


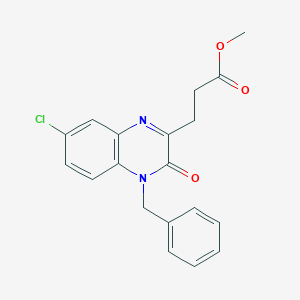

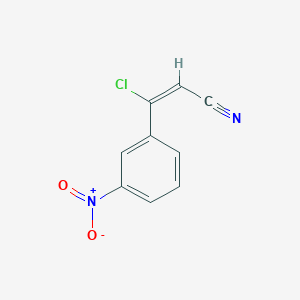

![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)

![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)
![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)
